Stereochemical Exclusivity: (3R,4R) Enantiomer Procurement Advantage vs. Unavailable (3S,4S)
Among the four possible stereoisomers of 3-bromo-4-methylpyrrolidine, only the (3R,4R)-configured compound (CAS 2470279-04-8) is catalogued and commercially stocked by major building-block suppliers. The (3S,4S) enantiomer does not appear in the Enamine catalogue, and no CAS registry number was identified for it in PubChem or vendor databases [1]. This means that for synthetic chemists requiring the cis-3-bromo-4-methyl substitution pattern with defined absolute stereochemistry, the (3R,4R) compound is the sole off-the-shelf procurement option. The significance of absolute configuration control is highlighted by TLR7/8 agonist SAR data: the (R)-3-pyrrolidinylalkyl derivative showed a TLR7 binding affinity of Kₐ = 0.4 ± 0.1 μM, whereas the (S) enantiomer exhibited a 4-fold weaker affinity of Kₐ = 1.6 ± 0.2 μM .
| Evidence Dimension | Commercial availability and stereochemical identity |
|---|---|
| Target Compound Data | CAS 2470279-04-8: (3R,4R) configuration; listed by Enamine (EN300-27103911 series) in 6 quantity brackets from 0.05 g to 10 g [1] |
| Comparator Or Baseline | (3S,4S) enantiomer: no CAS identified; not listed by Enamine, PubChem, or major catalogues |
| Quantified Difference | Effectively infinite availability advantage for (3R,4R); 4-fold TLR7 affinity difference demonstrated for analogous chiral 3-substituted pyrrolidine system (Kₐ = 0.4 vs. 1.6 μM) |
| Conditions | Vendor catalogue survey (Enamine, PubChem, Kuujia, CymitQuimica); TLR7 binding assay (in vitro, Kₐ determination) |
Why This Matters
When stereochemical integrity at the pyrrolidine 3- and 4-positions is required for downstream target engagement, the unavailability of the (3S,4S) enantiomer makes the (3R,4R) compound the only viable procurement choice without resorting to custom chiral synthesis.
- [1] Kuujia.com. CAS 2470279-04-8 — Vendor listing: Enamine EN300-27103911 series, rac-tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate, cis, 95%. Accessed May 2026. View Source
